Deoxybenzoin

概述

准备方法

合成路线和反应条件: 2-苯基苯乙酮可以通过多种方法合成。一种常用的方法是在路易斯酸(例如氯化铝)的存在下,对苯乙酸酯进行弗里斯重排。 该反应通常在无水条件下并在升高的温度下进行 .

工业生产方法: 在工业环境中,2-苯基苯乙酮通常采用在催化剂(如氯化铝)的存在下,用苯乙酰氯对苯进行傅里德尔-克拉夫茨酰化反应来生产。 这种方法因其高产率和效率而受到青睐 .

化学反应分析

反应类型: 2-苯基苯乙酮会发生各种化学反应,包括:

常用试剂和条件:

氧化: 硝酸、氯化铜(II)。

还原: 硼氢化钠、氢化锂铝。

取代: 溴、吡啶氢溴酸过溴化物。

主要形成的产物:

氧化: 苯偶姻。

还原: 2-苯基-1-苯乙醇。

取代: α-溴-2-苯基苯乙酮.

科学研究应用

2-苯基苯乙酮在科学研究中具有广泛的应用:

作用机制

2-苯基苯乙酮作为光引发剂通过吸收光线并产生自由基,引发聚合反应。它还表现出外排泵抑制活性,这有助于其抗菌特性。 分子靶标包括细菌细胞膜和外排泵,破坏其功能并导致细菌细胞死亡 .

类似化合物:

苯偶姻: 含有羟基,用作苯偶酰的先驱.

苯偶酰: 苯偶姻的氧化形式,用作光引发剂.

独特性: 2-苯基苯乙酮因其双苯基而独一无二,这增强了其在各种化学反应中的稳定性和反应性。 它作为光引发剂的能力及其抗菌特性使其与类似化合物进一步区分开来 .

相似化合物的比较

Acetophenone: Similar in structure but lacks the additional phenyl group.

Benzoin: Contains a hydroxyl group and is used as a precursor to benzil.

Benzil: An oxidized form of benzoin, used as a photoinitiator.

Uniqueness: 2-Phenylacetophenone is unique due to its dual phenyl groups, which enhance its stability and reactivity in various chemical reactions. Its ability to act as a photoinitiator and its antibacterial properties further distinguish it from similar compounds .

生物活性

Deoxybenzoin, a compound derived from benzoin, has garnered attention in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antibacterial, antioxidant, anti-inflammatory, and anticancer effects. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

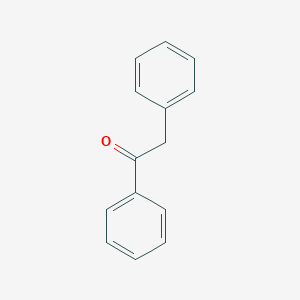

This compound is characterized by the absence of a hydroxyl group at the benzoin's carbon atom. Its chemical structure can be represented as follows:

This structural modification enhances its lipophilicity and may influence its biological interactions.

Antibacterial Activity

This compound derivatives have shown significant antibacterial properties, particularly against Gram-negative bacteria. A study highlighted the synthesis of novel this compound derivatives that acted as potent inhibitors of the enzyme FabH, crucial for fatty acid biosynthesis in bacteria. These derivatives displayed selective anti-Gram-negative bacterial activities, indicating their potential as new antibacterial agents .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| 19 | 15 | E. coli |

| 20 | 12 | Pseudomonas aeruginosa |

| 21 | 10 | Salmonella typhimurium |

Antioxidant Properties

This compound exhibits notable antioxidant activity, making it a candidate for food preservation and cosmetic applications. Research indicates that deoxybenzoins can inhibit tyrosinase activity, which is essential in melanin production and is implicated in various skin disorders .

Table 2: Antioxidant Activity of this compound Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A | 25 | Scavenging free radicals |

| B | 30 | Inhibition of lipid peroxidation |

Anti-inflammatory Effects

In addition to its antibacterial and antioxidant properties, this compound has demonstrated anti-inflammatory effects. One study reported that specific this compound derivatives significantly reduced IL-8 production in gastric mucosal cells induced by inflammatory stimuli . This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer potential of this compound derivatives have yielded promising results. A series of BCE-ring-truncated deguelin analogues with a this compound backbone were synthesized and evaluated against various cancer cell lines. Key findings include:

- A549 Cells : Compound 3a exhibited an IC50 of 6.62 µM.

- HCT116 Cells : Compound 8d demonstrated an IC50 of 6.96 µM.

- MCF-7 Cells : Several derivatives showed IC50 values below 10 µM, indicating strong antiproliferative effects .

Table 3: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3a | A549 | 6.62 |

| 8d | HCT116 | 6.96 |

| 8c | MCF-7 | <10 |

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing deoxybenzoin derivatives, and how can their purity be validated?

- Answer : Friedel-Crafts acylation is a cornerstone method for synthesizing this compound derivatives. For example, reacting 1,3-dimethoxybenzene with phenylacetyl chloride yields 2',4'-dimethoxythis compound, confirmed via H and C NMR (δH 4.12 for CH2; δC 49.6) and mass spectrometry (base peak at m/z 165) . Post-synthesis, purity should be validated using GC (melting range 51–57°C) and HPLC, with attention to residual solvents or byproducts. Storage at 2–8°C under inert gas prevents degradation .

Q. How can researchers safely handle and store this compound to minimize decomposition or side reactions?

- Answer : this compound is light-sensitive; storage in amber glass containers under inert gas (e.g., nitrogen) at 2–10°C is critical. Avoid contact with strong oxidizers (e.g., peroxides) and ensure local exhaust ventilation during handling to prevent dust inhalation. Contaminated surfaces should be cleaned with methanol, followed by ethanol rinsing to remove residues .

Q. What spectroscopic techniques are essential for confirming the structure of this compound derivatives?

- Answer : NMR spectroscopy is indispensable: the CH2 group in the this compound skeleton appears as a triplet at δH ~4.12 and δC ~49.5. MS fragmentation patterns (e.g., m/z 165 from C-7/C-8 bond cleavage) and IR (C=O stretch ~1680 cm<sup>−1</sup>) further corroborate structural assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound-containing polymers?

- Answer : Conflicting TGA data (e.g., Td5 = 403°C vs. lower values in other studies) may arise from differences in polymerization mechanisms. For example, this compound-based benzoxazines exhibit self-catalyzed cationic polymerization, which alters thermal behavior. Replicate studies using in situ FT-IR and DSC under controlled atmospheres (e.g., nitrogen vs. air) can clarify decomposition pathways .

Q. What experimental design considerations are critical for studying α-alkylation reactions in this compound derivatives?

- Answer : α-Alkylation (e.g., allylation via Wacker oxidation) requires strict anhydrous conditions and catalysts like PdCl2/CuCl. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and optimize stoichiometry to avoid over-alkylation. Counterion effects (e.g., tetrabutylammonium vs. Na<sup>+</sup>) in phase-transfer catalysis can significantly influence yield and regioselectivity .

Q. How can this compound derivatives be leveraged as precursors for antimicrobial agents, and what are key validation steps?

- Answer : this compound hybrids (e.g., triazole-linked derivatives) show promise against multidrug-resistant bacteria. Synthesis involves click chemistry (CuAAC reaction) with azides, followed by MIC assays against S. aureus and E. coli. Validate mechanisms via molecular docking (e.g., binding to DNA gyrase) and compare with control compounds like ciprofloxacin .

Q. What strategies mitigate challenges in reproducing spectral data for novel this compound derivatives isolated from natural sources?

- Answer : Natural product isolation (e.g., from Deguelia hatschbachii) often yields trace quantities, complicating NMR assignments. Use high-field instruments (≥500 MHz) and heteronuclear experiments (HSQC, HMBC) to resolve overlapping signals. Synthetic model compounds (e.g., 2',4'-dimethoxy-8-(propyl-2-one)-deoxybenzoin) provide reference spectra for cross-validation .

Q. Methodological Guidance

- Data Contradiction Analysis : When reconciling conflicting results (e.g., decomposition temperatures), systematically vary experimental parameters (atmosphere, heating rate) and document batch-to-batch variability in starting materials .

- Experimental Reproducibility : Adhere to protocols from peer-reviewed syntheses (e.g., Wacker oxidation conditions in ) and report deviations in supporting information, including raw spectral data .

属性

IUPAC Name |

1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKCEEWUXHVZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044430 | |

| Record name | 1,2-Diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Deoxybenzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

451-40-1 | |

| Record name | 2-Phenylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxybenzoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxybenzoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deoxybenzoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxybenzoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYBENZOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F17V6C9PZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。